molecular formula C7H11N3O B13789353 as-Triazine, 5,6-dimethyl-3-ethoxy- CAS No. 74417-17-7

as-Triazine, 5,6-dimethyl-3-ethoxy-

Cat. No.: B13789353
CAS No.: 74417-17-7
M. Wt: 153.18 g/mol
InChI Key: FAHSHESULNYEEV-UHFFFAOYSA-N
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Description

as-Triazine, 5,6-dimethyl-3-ethoxy- is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. The compound’s structure consists of a triazine ring substituted with two methyl groups at positions 5 and 6, and an ethoxy group at position 3. This unique substitution pattern imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine, 5,6-dimethyl-3-ethoxy- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydroxide to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of as-Triazine, 5,6-dimethyl-3-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

as-Triazine, 5,6-dimethyl-3-ethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Condensation Reagents: Aldehydes, ketones, and acids

Major Products Formed

The major products formed from these reactions include substituted triazines, amines, alcohols, carboxylic acids, and Schiff bases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

as-Triazine, 5,6-dimethyl-3-ethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other triazine derivatives may not be as effective .

Properties

CAS No.

74417-17-7

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-ethoxy-5,6-dimethyl-1,2,4-triazine

InChI

InChI=1S/C7H11N3O/c1-4-11-7-8-5(2)6(3)9-10-7/h4H2,1-3H3

InChI Key

FAHSHESULNYEEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(N=N1)C)C

Origin of Product

United States

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